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molecular formula C5H4ClN3O B078110 4-Amino-6-chloropyrimidine-5-carbaldehyde CAS No. 14160-93-1

4-Amino-6-chloropyrimidine-5-carbaldehyde

Cat. No. B078110
M. Wt: 157.56 g/mol
InChI Key: GOJNFUXEBVBARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883806B2

Procedure details

A solution of 7M NH3 in MeOH (265 mL, 1.8602 mol, 2.0 equiv) was added over 1.25 hr to a solution of 4,6-dichloropyrimidine-5-carbaldehyde (9, 163.7 g, 0.9301 mol) in toluene (3 L). The reaction temperature slowly increased from 20 to 26° C. and a yellow suspension formed. Mild cooling was applied to maintain the reaction temperature at <26° C. The suspension was stirred 3.5 hr at room temperature before the solids were collected by filtration. The solids were washed with EtOAc (1 L). The filtrate was concentrated under reduced pressure, and the solids were triturated with toluene/heptane (2:1 v/v, 600 mL), filtered and dried to give 71.1 g of 4-amino-6-chloropyrimidine-5-carbaldehyde (10) as a yellow solid. The original solid filtered from the reaction mixture contained additional 10. The product was extracted from the filtered solid by stirring in EtOAc (1.25 L) for 1.5 hr, filtering, then stirring in THF (750 mL) for 1 hr and filtering. Both EtOAc and THF filtrates were concentrated under reduced pressure, and the resulting solids were triturated with toluene/heptane (2:1 v/v, 450 mL), filtered and dried to give an additional 44.1 g of 4-amino-6-chloropyrimidine-5-carbaldehyde (10) as yellow solids. The combined yield of 4-amino-6-chloropyrimidine-5-carbaldehyde (10, 115.2 g, 146.5 g theoretical) was 78.6%. For 10: 1HNMR (DMSO-d6, 300 MHz) δ ppm 10.23 (s, 1H), 8.71 (bs, 1H), 8.55 (bs, 1H), 8.39 (s, 1H); C5H4ClN3O (MW, 157.56), LCMS (EI) m/e 158 (M++H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
265 mL
Type
reactant
Reaction Step One
Quantity
163.7 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].CO.[Cl:4][C:5]1[C:10]([CH:11]=[O:12])=[C:9](Cl)[N:8]=[CH:7][N:6]=1>C1(C)C=CC=CC=1>[NH2:1][C:9]1[C:10]([CH:11]=[O:12])=[C:5]([Cl:4])[N:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
265 mL
Type
reactant
Smiles
CO
Name
Quantity
163.7 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 (± 3) °C
Stirring
Type
CUSTOM
Details
The suspension was stirred 3.5 hr at room temperature before the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a yellow suspension formed
TEMPERATURE
Type
TEMPERATURE
Details
Mild cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction temperature at <26° C
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
The solids were washed with EtOAc (1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solids were triturated with toluene/heptane (2:1 v/v, 600 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC1=NC=NC(=C1C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 71.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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